2,3,4,5,6,7,8,9,10,11,12,13-Dodecahydro-3-methyl-1H-cyclopent-1-ylcyclododecen-1-one

Description

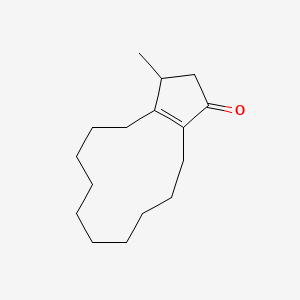

Chemical Structure: The compound (CAS 56975-51-0) is a macrocyclic ketone featuring a 12-membered cyclododecenone ring fused to a cyclopentane moiety. The "dodecahydro" designation indicates partial hydrogenation of the macrocyclic ring, resulting in a mix of single and double bonds. A methyl group is attached at position 3, and the cyclopentyl substituent contributes to its stereochemical complexity .

Properties

CAS No. |

56975-51-0 |

|---|---|

Molecular Formula |

C16H26O |

Molecular Weight |

234.38 g/mol |

IUPAC Name |

1-methyl-1,2,4,5,6,7,8,9,10,11,12,13-dodecahydrocyclopenta[12]annulen-3-one |

InChI |

InChI=1S/C16H26O/c1-13-12-16(17)15-11-9-7-5-3-2-4-6-8-10-14(13)15/h13H,2-12H2,1H3 |

InChI Key |

RSJCZMMJWOHZNN-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(=O)C2=C1CCCCCCCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6,7,8,9,10,11,12,13-Dodecahydro-3-methyl-1H-cyclopent-1-ylcyclododecen-1-one typically involves multi-step organic reactions. One common method includes the hydrogenation of a precursor compound under high pressure and temperature in the presence of a catalyst such as palladium on carbon. The reaction conditions must be carefully controlled to ensure complete hydrogenation and to avoid over-reduction or unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors where the precursor is continuously fed into the reactor along with hydrogen gas. The process is monitored and controlled using advanced instrumentation to maintain optimal reaction conditions. The final product is then purified using techniques such as distillation or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6,7,8,9,10,11,12,13-Dodecahydro-3-methyl-1H-cyclopent-1-ylcyclododecen-1-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Further reduction can be achieved using hydrogen gas in the presence of a metal catalyst to produce fully saturated hydrocarbons.

Substitution: Halogenation reactions can introduce halogen atoms into the compound, using reagents like bromine or chlorine under controlled conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Bromine or chlorine in the presence of a catalyst such as iron or aluminum chloride.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Fully saturated hydrocarbons.

Substitution: Halogenated derivatives.

Scientific Research Applications

2,3,4,5,6,7,8,9,10,11,12,13-Dodecahydro-3-methyl-1H-cyclopent-1-ylcyclododecen-1-one has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.

Mechanism of Action

The mechanism by which 2,3,4,5,6,7,8,9,10,11,12,13-Dodecahydro-3-methyl-1H-cyclopent-1-ylcyclododecen-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to fit into binding sites on these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

2-Phenyl-2,3,4,5,6,7,8,9,10,11,12,13-dodecahydro-1H-cyclopenta[12]annulen-1-one (Compound 3u)

- Structure : Shares the cyclopenta[12]annulen-1-one core but substitutes the cyclopentyl group with a phenyl ring .

- Physical Properties : Exists as a colorless oil, similar to the oily consistency inferred for the target compound.

- Synthesis : Prepared via a Pauson-Khand reaction, suggesting shared synthetic pathways with the target compound.

2-Hydroxy-4-methoxy-7-methyl-7,8,9,10,11,12,13,14-octahydro-6-oxabenzocyclododecen-5-one

- Structure: Incorporates an oxygen atom in the macrocyclic ring (oxabenzocyclododecenone) and features hydroxyl and methoxy substituents .

- Biological Activity : Implied pharmacological relevance due to structural complexity, though specifics are undocumented in the evidence.

- Key Difference : The oxygen heteroatom and polar substituents enhance solubility compared to the hydrophobic cyclopentyl group in the target compound.

Steroid Derivatives (Nandrolone Esters)

- Examples: Nandrolone undecylate (CAS 862-89-5) and related esters feature a cyclopentanophenanthrene core, distinct from the macrocyclic ketone structure of the target compound .

- Functional Groups: Steroids often include hydroxyl or ester groups (e.g., phenylpropionate, undecanoate) for delayed release in therapeutic applications .

- Biological Relevance : Used as anabolic agents, contrasting with the target compound’s unspecified bioactivity.

Data Table: Structural and Functional Comparison

Key Research Findings

- Synthetic Accessibility : Macrocyclic ketones like the target compound and 3u are efficiently synthesized via transition-metal-catalyzed reactions, enabling scalable production .

- Steroid Contrasts : Unlike nandrolone derivatives, the target compound lacks the fused tetracyclic steroid backbone, likely resulting in divergent pharmacokinetic and pharmacodynamic profiles .

- Functional Group Impact: Polar substituents (e.g., hydroxy, methoxy) in oxabenzocyclododecenone derivatives enhance water solubility, whereas hydrophobic groups (e.g., cyclopentyl) may improve lipid membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.